molecular formula C10H9NO3 B7903629 3-amino-7-methoxy-2H-chromen-2-one

3-amino-7-methoxy-2H-chromen-2-one

Cat. No. B7903629
M. Wt: 191.18 g/mol
InChI Key: WDHGEMGLHPFINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-7-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Medicinal Potential : Derivatives like 3-amino-7,8-dimethoxy-2H-chromen-2-one have shown potential medicinal value. A study by Li (2014) elaborates on an improved synthesis route for this derivative, highlighting its potential in medicine (Li, 2014).

  • Adenosine Receptors : Compounds like 3-[amino(methoxy)methylene]-2-oxo-3,4-dihydro-2H-chromen-4-yl)-3-cyanoacetamides and chromeno[3,4-c]pyridine-1-carbonitriles have been identified as new scaffolds for adenosine receptors, as reported by Costa et al. (2011) (Costa et al., 2011).

  • Antimicrobial Activity : Mandala et al. (2013) synthesized novel derivatives with significant antibacterial and antifungal activity, contributing to the development of new antimicrobial agents (Mandala et al., 2013).

  • Antimalarial Activity : Shah et al. (2016) reported the synthesis of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives, which were screened for antimicrobial, antifungal, and antimalarial activity (Shah et al., 2016).

  • Environmentally Friendly Synthesis : Shi et al. (2006) described the synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles in aqueous media, highlighting an environmentally friendly approach (Shi et al., 2006).

  • Antileishmanial Activity : Schmidt et al. (2012) synthesized a natural product with antileishmanial activity, 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, isolated from Galipea panamensis (Schmidt et al., 2012).

  • Bio-imaging Applications : García-Beltrán et al. (2014) developed coumarin-based fluorescent probes for dual recognition of copper(II) and iron(III) ions, demonstrating potential applications in bio-imaging (García-Beltrán et al., 2014).

  • Apoptosis Induction in Cancer Research : Kemnitzer et al. (2004) identified 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene as a potent apoptosis inducer in human cell lines, contributing to cancer research (Kemnitzer et al., 2004).

properties

IUPAC Name

3-amino-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-7-3-2-6-4-8(11)10(12)14-9(6)5-7/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGEMGLHPFINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-7-methoxy-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-7-methoxy-2H-chromen-2-one
Reactant of Route 2
3-amino-7-methoxy-2H-chromen-2-one
Reactant of Route 3
3-amino-7-methoxy-2H-chromen-2-one
Reactant of Route 4
3-amino-7-methoxy-2H-chromen-2-one
Reactant of Route 5
3-amino-7-methoxy-2H-chromen-2-one
Reactant of Route 6
3-amino-7-methoxy-2H-chromen-2-one

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